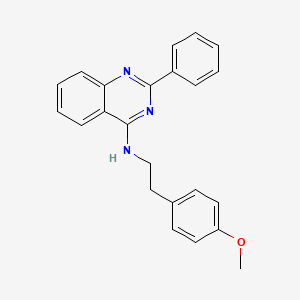

N-(4-Methoxyphenethyl)-2-phenylquinazolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

853310-75-5 |

|---|---|

Molecular Formula |

C23H21N3O |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-phenylquinazolin-4-amine |

InChI |

InChI=1S/C23H21N3O/c1-27-19-13-11-17(12-14-19)15-16-24-23-20-9-5-6-10-21(20)25-22(26-23)18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,24,25,26) |

InChI Key |

LWMMOUIVKYYTLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Acylation of 4-Methoxyaniline

The starting material, 4-methoxyaniline, undergoes acylation with formic acid, acetic acid, or acetic anhydride to form N-acyl-4-methoxyaniline. In a representative procedure:

-

Reagents : 4-Methoxyaniline (0.1 mol), formic acid (88%, 0.5 mol).

-

Conditions : Reflux for 1 hour.

This step protects the amine group, preventing undesired side reactions during subsequent coupling.

Palladium-Mediated Coupling

The acylated intermediate reacts with para-halotoluene derivatives (e.g., para-bromotoluene) under palladium catalysis:

-

Catalyst : Pd/CuI (1:5 molar ratio).

-

Ligand : Tri-tert-butylphosphine.

-

Solvent : Excess para-bromotoluene acts as both reactant and solvent.

Key parameters:

Alcoholysis and Deprotection

The coupled product undergoes methanolysis in basic conditions:

-

Reagents : Methanol, KOH (0.15 mol).

-

Conditions : Reflux for 2 hours.

For this compound, this step would require substitution of para-halotoluene with a phenethyl halide and subsequent quinazoline ring formation.

Method 2: Copper-Catalyzed Cyclocondensation

Building on J. Org. Chem. protocols, a one-pot synthesis leverages copper catalysis to assemble the quinazoline core:

Reaction Design

Mechanistic Pathway

-

Copper-mediated isocyanide insertion forms a carbodiimide intermediate.

-

Intramolecular cyclization constructs the quinazoline ring.

Performance metrics from analogous reactions:

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Yield (Quinazolinones) | 72–88% |

| Functional Group Tolerance | Electron-donating groups (e.g., methoxy) well-tolerated |

Comparative Analysis of Methods

The palladium approach offers better scalability for kilogram-scale production, while copper catalysis suits rapid diversification during drug discovery.

Purification and Characterization

Post-synthesis purification typically involves:

-

Distillation : Removes low-boiling solvents and byproducts.

-

Crystallization : Ethanol/water mixtures precipitate the product.

-

Column Chromatography : Silica gel with hexane/ethyl acetate gradients for analytical samples.

Critical characterization data:

Chemical Reactions Analysis

Quinazolin-4-one Intermediate Formation

The synthesis typically begins with the cyclization of anthranilic acid derivatives (e.g., methyl anthranilate) with substituted benzamides. For example, in , methyl anthranilate reacts with benzamide under acidic conditions to form a quinazolin-4-one intermediate.

Key Reactions :

Chlorination of Quinazolin-4-one

The ketonic oxygen in the quinazolin-4-one is replaced with a chlorine atom using phosphorus oxytrichloride (POCl₃) in the presence of a base like N,N-dimethylamine. This step is critical for activating the ring for subsequent nucleophilic substitution .

Reaction :

Amination to Form N-(4-Methoxyphenethyl) Derivative

The chloroquinazoline undergoes nucleophilic aromatic substitution with 4-methoxyphenethylamine . This step is analogous to reactions described in , where arylamines replace the chlorine atom.

Reaction :

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | Acidic conditions (e.g., HCl) | 60–80% | |

| Chlorination | POCl₃, N,N-dimethylamine | 70–90% | |

| Amination | 4-Methoxyphenethylamine, reflux in DMF | 50–70% |

Spectroscopic Data

-

NMR :

-

MS :

Elemental Analysis

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : The chloroquinazoline undergoes substitution via a two-step mechanism involving resonance stabilization of the transition state .

-

Influence of Substituents : Electron-withdrawing groups (e.g., chlorine) enhance the ring’s nucleophilic susceptibility, enabling efficient amination .

Comparison with Analogous Compounds

Challenges and Optimizations

Scientific Research Applications

Anticancer Properties

Quinazolines have been extensively studied for their anticancer properties, and N-(4-Methoxyphenethyl)-2-phenylquinazolin-4-amine is no exception. Research indicates that compounds with similar structures can inhibit critical enzymes involved in tumor growth and proliferation.

Case Studies

A series of studies have evaluated the efficacy of quinazoline derivatives, with findings suggesting that certain compounds demonstrate significantly higher potency than established anticancer agents like lapatinib. For instance, specific derivatives showed IC50 values that were 2 to 30-fold lower than lapatinib against MCF7 and A2780 cell lines .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It has shown potential as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes.

Research Findings

In vivo studies have demonstrated that derivatives of quinazoline can exhibit analgesic effects comparable to standard anti-inflammatory drugs such as indomethacin. For example, one derivative showed significant potency in reducing inflammation and pain in rodent models, suggesting its potential for therapeutic use in pain management .

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. Quinazolines are known for their activity against various bacterial strains, making them candidates for alternative treatments against infections.

Potential Applications

Research indicates that quinazoline derivatives can inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. This opens avenues for developing new antimicrobial agents based on the quinazoline scaffold.

Drug Discovery and Development

Given its diverse biological activities, this compound holds promise for drug discovery efforts targeting specific diseases.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenethyl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound.

Biological Activity

N-(4-Methoxyphenethyl)-2-phenylquinazolin-4-amine is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview of Quinazoline Derivatives

Quinazoline derivatives have been extensively studied due to their potential pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The core structure of quinazolines consists of a fused bicyclic system that contributes to their biological efficacy. Notably, compounds like gefitinib and erlotinib, which are quinazoline derivatives, have been successfully used in cancer therapy .

Synthesis of this compound

The synthesis of this compound typically involves several steps:

- Formation of the Quinazoline Core : This can be achieved through condensation reactions involving appropriate amines and carbonyl compounds.

- Substitution Reactions : The introduction of the 4-methoxyphenethyl group can be accomplished via nucleophilic substitution methods.

- Purification : The final compound is purified using chromatographic techniques to ensure high purity for biological evaluation.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown low micromolar cytotoxicity against MGC-803 (gastric cancer) and MCF-7 (breast cancer) cell lines. The compound's mechanism involves inducing apoptosis through both intrinsic and extrinsic pathways:

- Intrinsic Pathway : This pathway is mediated by mitochondrial stress leading to cytochrome C release and activation of caspases .

- Extrinsic Pathway : Involves death receptor signaling leading to caspase activation .

In vitro studies indicated that treatment with this compound led to a dose-dependent increase in apoptotic cells, with significant effects observed at concentrations as low as 1.5 μM .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the quinazoline core influence biological activity significantly. For example:

- Substituents at the 4-position of the phenethyl group enhance cytotoxicity.

- The presence of electron-donating groups increases the affinity for target proteins involved in cell proliferation and survival.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on MGC-803 Cells :

- Comparison with Other Quinazolines :

Comparison with Similar Compounds

Key Comparative Data Table

Research Findings and Implications

- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenethyl group may favor interactions with hydrophobic targets (e.g., tubulin), while analogs with trifluoromethoxy or chloro groups prioritize metabolic stability or binding affinity.

- Pharmacokinetics : Phenethyl chains (as in the target compound) generally enhance membrane penetration but may reduce solubility compared to morpholine or sulfonamide substituents.

- Therapeutic Potential: The absence of substituents at positions 6/7 in the target compound (unlike EP128265) could preserve apoptosis-inducing activity, warranting further in vitro validation.

Q & A

Advanced Research Question

- In vitro Screening : Use cell viability assays (MTT or SRB) against cancer lines (e.g., MCF-7, HepG2) or microbial strains (e.g., S. aureus, E. coli). IC₅₀ values can be compared to reference drugs like doxorubicin or ciprofloxacin .

- Mechanistic Studies :

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining.

- Enzyme Inhibition : Test NAD(P)H:quinone oxidoreductase 1 (NQO1) induction potential via luciferase reporter assays .

- Molecular Docking : Use tools like UCSF Chimera to predict binding to targets (e.g., Keap1-Nrf2 interaction for NQO1 upregulation) .

What methodologies are employed to establish structure-activity relationships (SAR) for quinazoline derivatives like this compound?

Advanced Research Question

- 3D-QSAR Modeling : Build comparative molecular field analysis (CoMFA) models using analogs (e.g., 2-phenylquinazolin-4-amine derivatives) to correlate substituent properties (e.g., methoxy group position) with activity .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at C2-phenyl or hydrophobic regions at C4-amine) using software like Schrödinger .

- Analog Synthesis : Systematically modify substituents (e.g., replacing 4-methoxyphenethyl with morpholinopropyl) and compare bioactivity .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

- Validation Experiments : Replicate assays under standardized conditions (e.g., cell line passage number, incubation time).

- Structural Confirmation : Re-analyze compound purity and stereochemistry via XRD or NMR to rule out batch variability .

- Target Selectivity Profiling : Use kinase panels or proteome-wide screens to identify off-target effects that may explain discrepancies .

What computational tools are recommended for predicting pharmacokinetic properties or toxicity?

Advanced Research Question

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~3.5), CYP450 inhibition, and blood-brain barrier permeability .

- Toxicity Screening : Apply ProTox-II to predict hepatotoxicity or mutagenicity risks based on structural alerts (e.g., quinazoline core) .

How can crystallographic data resolve ambiguities in molecular conformation?

Advanced Research Question

- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., NH···N bonds in crystal packing) that stabilize specific conformers .

- π-π Stacking : Quantify aromatic ring interactions (e.g., between quinazoline and phenyl groups) using Mercury software .

What strategies optimize yield and purity during large-scale synthesis for preclinical studies?

Advanced Research Question

- Flow Chemistry : Continuous synthesis reduces side reactions and improves scalability .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.